molecular formula C6H3Br2NO B2994857 4,5-Dibromopicolinaldehyde CAS No. 1289031-61-3; 1289031-61-3

4,5-Dibromopicolinaldehyde

Cat. No.: B2994857
CAS No.: 1289031-61-3; 1289031-61-3
M. Wt: 264.904
InChI Key: HVAKKVMIFPLYAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dibromopicolinaldehyde is a brominated pyridine derivative featuring two bromine atoms at positions 4 and 5 of the pyridine ring and an aldehyde group at position 2.

Properties

CAS No.

1289031-61-3; 1289031-61-3

Molecular Formula

C6H3Br2NO

Molecular Weight

264.904

IUPAC Name

4,5-dibromopyridine-2-carbaldehyde

InChI

InChI=1S/C6H3Br2NO/c7-5-1-4(3-10)9-2-6(5)8/h1-3H

InChI Key

HVAKKVMIFPLYAV-UHFFFAOYSA-N

SMILES

C1=C(N=CC(=C1Br)Br)C=O

solubility

not available

Origin of Product

United States

Comparison with Similar Compounds

4,6-Dibromopicolinaldehyde

  • Structure : Bromine atoms at positions 4 and 6 of the pyridine ring, with an aldehyde at position 2.
  • Applications : Primarily used as a synthetic intermediate. Suppliers like SNAP INTERMEDIATES list this compound (CAS: 1215183-85-9), but detailed research data on its reactivity or biological activity are sparse .
  • Key Difference: The altered bromine positions (4,6 vs.

5-Bromo-4-methylpicolinaldehyde

  • Structure : A methyl group at position 4 and bromine at position 5, with an aldehyde at position 2.
  • Properties : High purity (>98%) and standardized for research use (GLPBIO). The methyl group may enhance lipophilicity compared to dibromo derivatives, altering solubility and bioavailability .
  • Applications : Used in drug discovery for structural diversification of lead compounds.

3,6-Dibromopicolinaldehyde

  • Structure : Bromine atoms at positions 3 and 4.
  • Reactivity : The asymmetric bromination pattern may favor regioselective reactions, such as Suzuki-Miyaura couplings, compared to symmetric 4,5- or 4,6-dibromo isomers .

Acridine Derivatives (e.g., AIM4)

  • Structure : Dibrominated acridine core with imidazolium side chains (e.g., [4,5-bis(N-carboxymethyl imidazolium)methyl acridine] dibromide).
  • Research Findings: Demonstrated potent inhibition of TDP-43 protein aggregation (linked to ALS) by reducing β-sheet content and preventing amyloid fibril formation .

Data Table: Comparative Analysis of Brominated Picolinaldehydes and Analogues

Compound Substituents Key Properties/Applications Research Findings
4,5-Dibromopicolinaldehyde Br (4,5), CHO (2) Limited data; inferred synthetic utility N/A (insufficient studies)
4,6-Dibromopicolinaldehyde Br (4,6), CHO (2) Supplier-listed (SNAP INTERMEDIATES) No published biological data
5-Bromo-4-methylpicolinaldehyde Br (5), CH₃ (4), CHO (2) High purity (>98%); research use Used in medicinal chemistry workflows
AIM4 (Acridine derivative) Br (4,5), imidazolium ALS therapeutic candidate Inhibits TDP-43 aggregation (IC₅₀: ~10 µM)

Research Implications and Limitations

  • Gaps in Knowledge: Direct studies on this compound are lacking. Most data derive from structural analogs, limiting definitive conclusions about its biological or chemical behavior.
  • Synthetic Potential: The aldehyde group and bromine atoms make it a candidate for nucleophilic substitution or metal-catalyzed cross-coupling reactions, akin to other dibrominated picolinaldehydes .

Notes

Evidence Limitations : The comparison relies on structurally related compounds due to scarce data on this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.